1,3-Oxazetidine
Overview
Description
1,3-Oxazetidine is a four-membered heterocyclic compound containing one oxygen atom and one nitrogen atom in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Oxazetidine can be synthesized through various methods. One common approach involves the photoredox catalysis method, which uses alkyne, thiophenol, and azide as starting materials . This method is advantageous due to its simplicity and efficiency, allowing for the one-step synthesis of oxazetidines with a free –NH group.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of photoredox catalysis and other synthetic routes can be scaled up for industrial applications. The stability of the synthesized oxazetidine allows for various late-stage transformations, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1,3-Oxazetidine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxazetidine oxides, while reduction can yield oxazetidine derivatives with different functional groups.
Scientific Research Applications
1,3-Oxazetidine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the formation of complex molecules.
Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 1,3-oxazetidine involves its interaction with various molecular targets and pathways. The compound’s unique ring structure allows it to participate in a range of chemical reactions, making it a versatile intermediate in organic synthesis. The specific molecular targets and pathways involved depend on the context of its use, such as in drug development or material science .
Comparison with Similar Compounds
1,2-Oxazetidine: Another four-membered heterocyclic compound with similar properties but different reactivity.
N-Tosyl-1,2-oxazetidine: A derivative used as a source of electrophilic oxygen in organic synthesis.
Uniqueness: 1,3-Oxazetidine is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms. This structure imparts distinct chemical properties, making it a valuable compound in various applications. Its ability to undergo a wide range of chemical reactions further enhances its utility in scientific research and industrial applications .
Properties
IUPAC Name |
1,3-oxazetidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO/c1-3-2-4-1/h3H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWWNRBXWIYKAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NCO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590931 | |
Record name | 1,3-Oxazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
59.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6827-27-6 | |
Record name | 1,3-Oxazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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